molecular formula C24H27N3O3 B2704984 N-(4-isopropylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251691-65-2

N-(4-isopropylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

Cat. No. B2704984
CAS RN: 1251691-65-2
M. Wt: 405.498
InChI Key: WRUYRQXOYMRSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characteristics

One study focused on the synthesis of isoaaptamine and analogs, highlighting the importance of these compounds in the context of pharmacology and chemical synthesis due to their PKC inhibitory properties, derived from sponges (Walz & Sundberg, 2000). These findings suggest a broad potential for structurally related naphthyridine derivatives in biomedical research, particularly in exploring new therapeutic agents.

Anticancer Activity

Research on naphthyridine derivatives revealed that certain compounds induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, demonstrating significant anticancer activity (Kong et al., 2018). This study's results emphasize the potential therapeutic applications of naphthyridine derivatives in treating melanoma, suggesting that related compounds could also possess valuable anticancer properties.

Corrosion Inhibition

Another application area is in the field of corrosion science, where derivatives of acetamide, including naphthyridine derivatives, have been synthesized and evaluated as corrosion inhibitors (Yıldırım & Çetin, 2008). These compounds were tested with steel coupons in acidic media, showing promising inhibition efficiencies, indicating their potential utility in protecting metals against corrosion.

Structural Studies and Applications

Structural studies of quinoline derivatives with amide bonds reveal insights into co-crystal formation, hydration states, and fluorescence properties (Karmakar et al., 2009). Such research underscores the significance of structural analysis in developing new materials with desired physical and chemical properties, potentially extending to the compound of interest.

Antibacterial Agents

Derivatives of naphthyridin-3-yl)acetamides have been synthesized and evaluated for their antibacterial activity, showing significant potential as antibacterial agents (Ramalingam et al., 2019). This research avenue suggests that naphthyridine derivatives, through structural modification, could contribute to the development of new antibiotics.

properties

IUPAC Name

2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-15(2)16-4-6-17(7-5-16)25-23(28)14-27-11-10-22-20(13-27)24(29)19-12-18(30-3)8-9-21(19)26-22/h4-9,12,15H,10-11,13-14H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUYRQXOYMRSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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